Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of a naphthalene ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method involves the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is a type of click chemistry. This reaction uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds.
Scientific Research Applications
Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes. This interaction can disrupt normal enzyme function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
- Diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate
Uniqueness
Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N2O4P |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-methyl-2-naphthalen-1-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H21N2O4P/c1-4-22-25(21,23-5-2)18-17(19-3)24-16(20-18)15-12-8-10-13-9-6-7-11-14(13)15/h6-12,19H,4-5H2,1-3H3 |
InChI Key |
JRSUBZCQXQYVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NC)OCC |
Origin of Product |
United States |
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